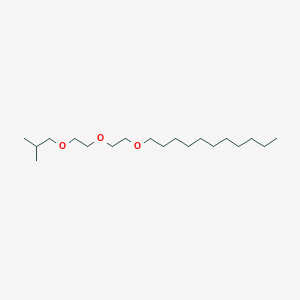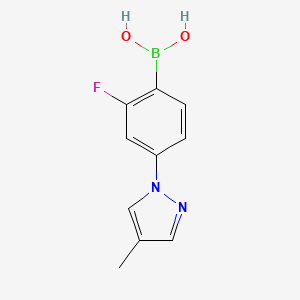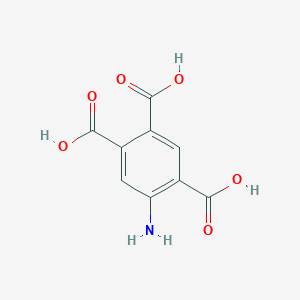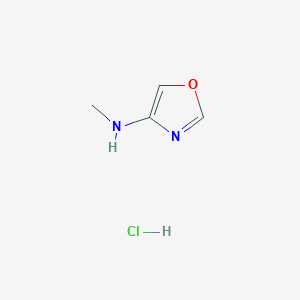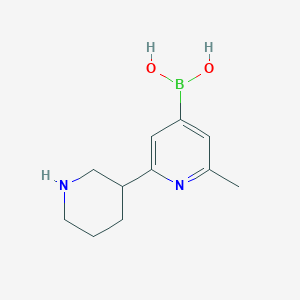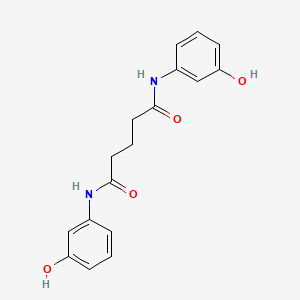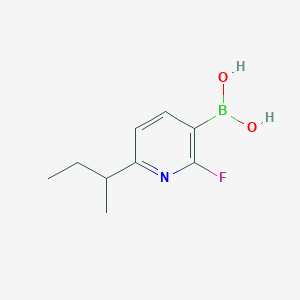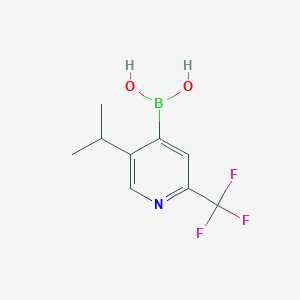
(5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research This compound is characterized by the presence of an isopropyl group, a trifluoromethyl group, and a boronic acid moiety attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
(5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group into a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions typically involve moderate temperatures and the use of organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling reaction with an aryl halide would yield a biaryl compound, while oxidation would produce a hydroxylated derivative .
科学研究应用
(5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups in enzymes and other proteins, leading to inhibition or modulation of their activity. This interaction is often reversible, making the compound a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
2-(Trifluoromethyl)pyridine-5-boronic acid: Similar in structure but lacks the isopropyl group.
4-Pyridinylboronic acid: Similar pyridine ring but without the trifluoromethyl and isopropyl groups.
Uniqueness
The presence of both the isopropyl and trifluoromethyl groups in (5-Isopropyl-2-(trifluoromethyl)pyridin-4-yl)boronic acid makes it unique. These groups can significantly influence the compound’s reactivity and its interactions with molecular targets, providing distinct advantages in various applications .
属性
分子式 |
C9H11BF3NO2 |
|---|---|
分子量 |
233.00 g/mol |
IUPAC 名称 |
[5-propan-2-yl-2-(trifluoromethyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H11BF3NO2/c1-5(2)6-4-14-8(9(11,12)13)3-7(6)10(15)16/h3-5,15-16H,1-2H3 |
InChI 键 |
CWDHINXKMXDTPN-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC=C1C(C)C)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid](/img/structure/B14075215.png)
![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14075221.png)



